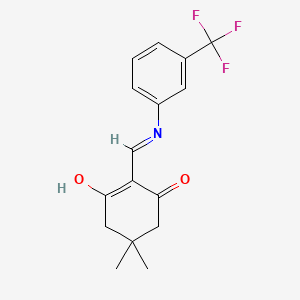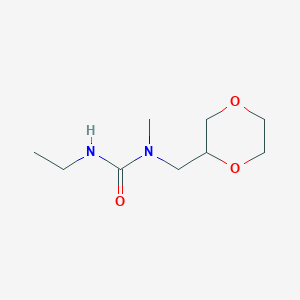![molecular formula C19H16N2O3S B2793281 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2309309-24-6](/img/structure/B2793281.png)
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H16N2O3S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antiviral Activity
This compound, like many indole derivatives, may exhibit antiviral properties. Indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus by interfering with viral replication mechanisms . The structural similarity suggests that our compound could be explored for potential antiviral applications, especially against RNA viruses.
Anti-inflammatory and Analgesic Properties
Indole derivatives have shown significant anti-inflammatory and analgesic activities, comparable to known drugs like indomethacin and celecoxib . The compound could be synthesized and tested for these pharmacological activities, potentially leading to new treatments for inflammatory diseases and pain management.
Anticancer Potential
Compounds with indole moieties have been found to possess anticancer activities. They can bind with high affinity to multiple receptors, which is crucial in the development of new cancer therapies . Research into the specific anticancer mechanisms of this compound could provide valuable insights into its therapeutic potential.
Antioxidant Effects
Indole derivatives are known for their antioxidant properties, which play a role in protecting cells from oxidative stress . This compound could be investigated for its ability to scavenge free radicals, which may contribute to the prevention of diseases caused by oxidative damage.
Antimicrobial Efficacy
The antimicrobial activity of indole derivatives, including antibacterial and antifungal effects, makes them candidates for developing new antimicrobial agents . The compound could be tested against a variety of pathogenic microorganisms to assess its efficacy.
Antidiabetic Activity
Some indole derivatives have shown promise in treating diabetes by modulating blood glucose levels . Investigating the effects of this compound on insulin secretion and glucose metabolism could lead to new approaches in diabetes management.
Neuroprotective Applications
Indole derivatives have potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . Research into how this compound interacts with neurological pathways could uncover new treatments for conditions like Alzheimer’s and Parkinson’s disease.
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in regulating plant growth . Exploring the effects of this compound on plant physiology could lead to its application in agriculture as a growth regulator or herbicide.
属性
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-19(17-11-23-15-5-1-2-6-16(15)24-17)21-10-13-4-3-8-20-18(13)14-7-9-25-12-14/h1-9,12,17H,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVPWWQSNSPUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

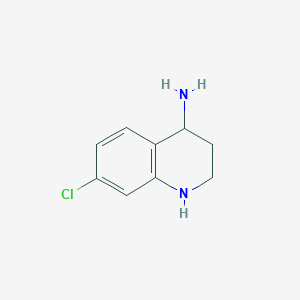
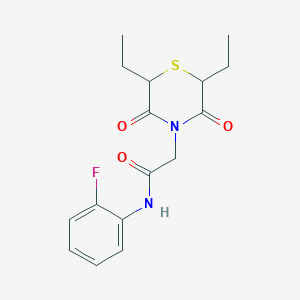
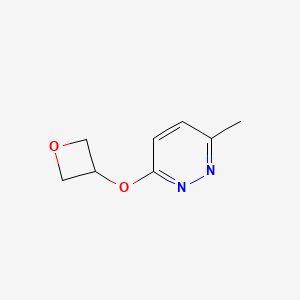
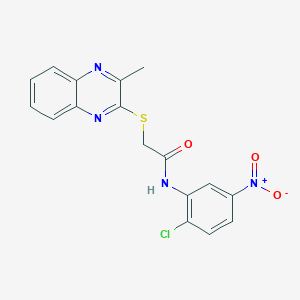

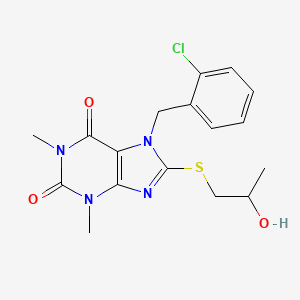

![8-(3,4-Dimethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2793209.png)
![2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid](/img/structure/B2793211.png)
